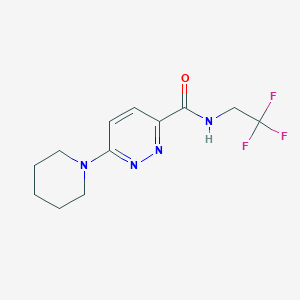
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide, commonly referred to as PTC-3, is a synthetic molecule that has been studied extensively in the scientific community for its potential applications in a variety of fields. PTC-3 is a heterocyclic compound with a unique combination of properties, including high solubility in aqueous media, low toxicity, and excellent stability in both acidic and basic media. These properties make PTC-3 an attractive option for use in a variety of applications, including medicinal chemistry, biochemistry, and drug discovery.
Scientific Research Applications
PTC-3 has been studied extensively in the scientific community for its potential applications in a variety of fields. For example, it has been used as a reagent in the synthesis of various heterocyclic compounds, and it has also been used as a catalyst in the synthesis of other compounds. In addition, PTC-3 has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.
Mechanism of Action
The exact mechanism of action of PTC-3 is not yet fully understood, but it is believed to act as a proton donor in a variety of reactions, including those involving the formation of a carbon-carbon bond. This proton donation is thought to be mediated by the presence of the trifluoroethyl group, which can act as a proton acceptor. In addition, the piperidine ring is believed to act as a Lewis acid, facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTC-3 have not yet been studied in detail, but it is believed to have a variety of effects on the body. In particular, it is thought to be involved in the regulation of various metabolic pathways, such as those involved in energy production and the synthesis of proteins and lipids. In addition, PTC-3 may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
PTC-3 has several advantages for use in laboratory experiments. It is highly soluble in aqueous media, making it easy to work with in the lab. In addition, it is relatively stable in both acidic and basic media, making it suitable for use in a variety of reactions. However, it is important to note that PTC-3 is toxic and should be handled with care.
Future Directions
The potential applications of PTC-3 are far-reaching, and there are a number of possible future directions for research. For example, PTC-3 could be further studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. In addition, its biochemical and physiological effects could be studied in greater detail, and its mechanism of action could be further elucidated. Finally, PTC-3 could be used as a reagent in the synthesis of other compounds, and its potential as a catalyst could be explored.
Synthesis Methods
PTC-3 can be synthesized in a variety of ways, but the most commonly used method is the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces PTC-3 in high yield and is relatively easy to perform.
properties
IUPAC Name |
6-piperidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-16-11(20)9-4-5-10(18-17-9)19-6-2-1-3-7-19/h4-5H,1-3,6-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVHZVMRDYVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6426224.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6426228.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6426233.png)
![1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6426238.png)
![2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6426244.png)
![2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6426248.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6426253.png)
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B6426274.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B6426282.png)
![2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426289.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)